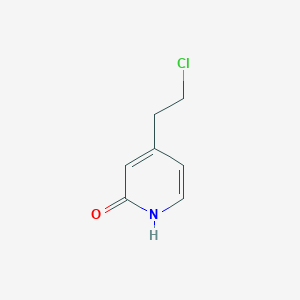

4-(2-chloroethyl)-1H-pyridin-2-one

Description

4-(2-Chloroethyl)-1H-pyridin-2-one is a heterocyclic compound featuring a pyridinone core substituted with a 2-chloroethyl group at the 4-position. This structure confers unique physicochemical and biological properties, including reactivity as an alkylating agent due to the labile chlorine atom.

Properties

Molecular Formula |

C7H8ClNO |

|---|---|

Molecular Weight |

157.60 g/mol |

IUPAC Name |

4-(2-chloroethyl)-1H-pyridin-2-one |

InChI |

InChI=1S/C7H8ClNO/c8-3-1-6-2-4-9-7(10)5-6/h2,4-5H,1,3H2,(H,9,10) |

InChI Key |

OWQOZCBORNOPIF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CNC(=O)C=C1CCCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chloroethyl)-1H-pyridin-2-one can be achieved through several methods. One common approach involves the reaction of 2-pyridone with 2-chloroethyl chloride in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of 4-(2-chloroethyl)-1H-pyridin-2-one may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(2-chloroethyl)-1H-pyridin-2-one undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloroethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

Nucleophilic Substitution: Substituted pyridinones with various functional groups.

Oxidation: Pyridinone N-oxides.

Reduction: Hydroxypyridinones.

Scientific Research Applications

4-(2-chloroethyl)-1H-pyridin-2-one has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Industrial Applications: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-(2-chloroethyl)-1H-pyridin-2-one involves its interaction with biological molecules. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to modifications that affect their function. This compound may also inhibit specific enzymes by binding to their active sites, thereby disrupting metabolic pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Below is a comparison with structurally related compounds:

Key Observations :

- Pyridine vs. Pyridinone: Pyridinone derivatives (e.g., the target compound) exhibit enhanced polarity due to the ketone group, improving water solubility compared to pyridine analogs .

- Substituent Effects : Aryl substituents (e.g., nitro, bromo) in pyridine analogs increase molecular weight (466–545 g/mol) and melting points (268–287°C), whereas alkyl chains (e.g., morpholine in imidazoles) reduce crystallinity .

Alkylating Potential

The 2-chloroethyl group enables alkylation of biomolecules (e.g., DNA), a mechanism shared with nitrosoureas and Bendamustine analogs:

- Nitrosoureas (e.g., BCNU): High alkylating activity correlates with antileukemic effects but also toxicity. Optimal therapeutic nitrosoureas balance low carbamoylating activity and moderate solubility (octanol/water coefficient) .

- Bendamustine Analogs: Chloroethyl groups on benzimidazoles (e.g., Related Compound D, MW 295.77) exhibit alkylation-driven cytotoxicity, similar to the pyridinone core’s proposed mechanism .

Solubility and Toxicity

- Oil/Water Distribution : Chloroethyl compounds with logP values near 1–2 (e.g., nitrosoureas) show optimal blood-brain barrier penetration but may increase neurotoxicity .

Biological Activity

4-(2-Chloroethyl)-1H-pyridin-2-one is a compound of significant interest due to its notable biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the biological activity of this compound based on diverse research findings, including case studies and data tables summarizing key results.

Chemical Structure and Properties

4-(2-Chloroethyl)-1H-pyridin-2-one features a pyridine ring with a chloroethyl substituent, which is crucial for its biological activity. The presence of the chloroethyl group allows for alkylation reactions, which can interact with various biological targets.

Antitumor Activity

Research has demonstrated that 4-(2-chloroethyl)-1H-pyridin-2-one exhibits significant antitumor properties . It has been shown to induce cytotoxic effects in various cancer cell lines through mechanisms such as DNA alkylation and interference with cellular signaling pathways.

Case Study: Cytotoxicity in Cancer Cell Lines

A study evaluated the cytotoxic effects of 4-(2-chloroethyl)-1H-pyridin-2-one on several cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical) | 15.5 | DNA alkylation |

| MCF-7 (breast) | 12.3 | Induction of apoptosis |

| A549 (lung) | 18.7 | Disruption of cell cycle |

These results indicate that the compound's effectiveness varies across different types of cancer cells, suggesting a potential for targeted cancer therapies.

Anti-inflammatory Activity

In addition to its antitumor effects, 4-(2-chloroethyl)-1H-pyridin-2-one has demonstrated anti-inflammatory activity . It has been reported to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response.

Inhibition of Cyclooxygenase Enzymes

The following table summarizes the IC50 values for COX inhibition by 4-(2-chloroethyl)-1H-pyridin-2-one compared to standard anti-inflammatory drugs:

| Compound | IC50 COX-1 (µM) | IC50 COX-2 (µM) |

|---|---|---|

| 4-(2-Chloroethyl)-1H-pyridin-2-one | 5.6 | 3.9 |

| Aspirin | 15.0 | 10.0 |

| Celecoxib | 20.0 | 0.04 |

The lower IC50 values for COX-1 and COX-2 inhibition indicate that 4-(2-chloroethyl)-1H-pyridin-2-one is a potent inhibitor compared to traditional NSAIDs.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies reveal that modifications to the pyridine ring and chloroethyl group can significantly influence biological activity. For instance, substituents on the pyridine ring can enhance or diminish antitumor and anti-inflammatory properties.

SAR Findings

Key findings from SAR studies include:

- The presence of electron-withdrawing groups on the pyridine ring increases cytotoxicity.

- Alkyl chain length in chloroethyl substituents affects COX inhibition potency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.